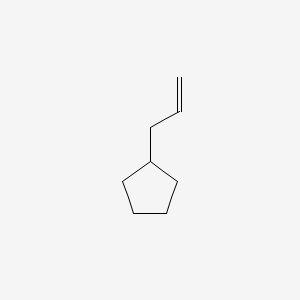

Allylcyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74152. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIDGVQVYHCGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188733 | |

| Record name | Allylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-75-2 | |

| Record name | Allylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allylcyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKL3Z8PQ4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allylcyclopentane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylcyclopentane, a cycloalkane derivative with the chemical formula C₈H₁₄, is a volatile organic compound with applications in organic synthesis and potential relevance in the broader field of chemical research.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are outlined to facilitate its practical application in a laboratory setting. Furthermore, this document explores the reactivity of the allyl group and the cyclopentane (B165970) moiety, offering insights into its potential as a scaffold or intermediate in the synthesis of more complex molecules, including those with potential biological activity.

Chemical Formula and Structure

This compound is a hydrocarbon composed of a five-membered cyclopentane ring substituted with an allyl group.

Molecular Formula: C₈H₁₄[3]

Structure:

Caption: 2D structure of this compound.

IUPAC Name: (Prop-2-en-1-yl)cyclopentane[2]

CAS Number: 3524-75-2[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 110.20 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Density | 0.792 g/cm³ at 20 °C | |

| Boiling Point | 124.85 °C | |

| Melting Point | -110.7 °C | |

| Solubility | Insoluble in water | [2] |

Synthesis

This compound can be synthesized via a Grignard reaction, a versatile method for forming carbon-carbon bonds. The reaction involves the coupling of a cyclopentyl Grignard reagent with an allyl halide.[2]

Grignard Reaction Workflow

Caption: Grignard synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopentyl bromide

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming.

-

Once the reaction starts, continue the addition of cyclopentyl bromide at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4]

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[5] The gas chromatogram will show the retention time of this compound, and the mass spectrum will provide its fragmentation pattern, confirming its molecular weight and structure.[6]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.[7]

-

GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.[8]

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of this compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1][9] Ensure the sample is free of solid particles by filtering it through a small plug of glass wool.[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the cyclopentyl and allyl moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10] The spectrum of this compound will show characteristic absorption bands for C-H and C=C bonds.[11]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small drop of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Data Acquisition: Obtain the FTIR spectrum using an FTIR spectrometer. A background spectrum of the salt plates or solvent should be collected and subtracted from the sample spectrum.[12]

-

Spectral Interpretation: Identify the characteristic stretching and bending vibrations for the alkene and alkane functional groups.[11]

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond in the allyl group. This double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The allylic position is also susceptible to radical substitution reactions.

While there is limited specific information on the biological activity of this compound itself, cyclopentane derivatives are found in numerous biologically active molecules and approved drugs.[13][14] The cyclopentane ring can serve as a scaffold to which various functional groups can be attached, influencing the molecule's overall shape, lipophilicity, and metabolic stability.[13] The allyl group provides a handle for further chemical modifications, making this compound a potentially useful building block in medicinal chemistry and drug discovery for the synthesis of novel cyclopentane-containing compounds.[15][16] The development of cyclopentane-based compounds is an active area of research in the quest for new therapeutic agents.[14]

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. researchgate.net [researchgate.net]

- 15. Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound [myskinrecipes.com]

An In-depth Technical Guide to Allylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of allylcyclopentane, a valuable building block in organic synthesis. The document details its chemical identity, physicochemical properties, key synthetic protocols, and representative reactions. This guide is intended for professionals in research and development who require detailed technical information for laboratory applications.

Chemical Identification

This compound is a hydrocarbon compound consisting of a cyclopentane (B165970) ring substituted with an allyl group.

-

CAS Number: 3524-75-2[1]

-

Preferred IUPAC Name: (Prop-2-en-1-yl)cyclopentane[1]

-

Other IUPAC Name: prop-2-enylcyclopentane[2]

-

Synonyms: 3-Cyclopentyl-1-propene, 3-Cyclopentylpropene[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 127 °C (at 760 mmHg)[1] |

| Density | 0.793 g/cm³[1] |

| Refractive Index (n²⁰/D) | 1.4412[1] |

| Solubility | Insoluble in water; soluble in chloroform[1] |

| Flash Point | 13.9 °C (closed cup)[1] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established chemical principles and may be adapted for specific laboratory conditions.

This protocol describes the preparation of this compound from cyclopentylmagnesium bromide and allyl bromide. The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds.

Materials:

-

Magnesium turnings

-

Cyclopentyl bromide

-

Allyl bromide

-

Anhydrous diethyl ether

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (three-necked flask, reflux condenser, dropping funnel)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

-

Maintain a gentle reflux by controlling the rate of addition of the cyclopentyl bromide solution.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of cyclopentylmagnesium bromide.

-

-

Reaction with Allyl Bromide:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

-

This protocol describes the conversion of the terminal alkene of this compound to the corresponding primary alcohol, 3-cyclopentylpropan-1-ol. This two-step reaction proceeds with anti-Markovnikov regioselectivity and syn-stereochemistry.[3]

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydroboration:

-

In a dry flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the BH₃·THF solution dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture again in an ice bath.

-

Carefully and slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 30 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

-

-

Work-up and Purification:

-

Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.

-

Purify the product by flash column chromatography or distillation.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction, as detailed in the experimental protocol.

Caption: Workflow for the Grignard synthesis of this compound.

This compound in Drug Discovery and Development

While specific signaling pathways involving this compound are not prominently documented, the cyclopentane scaffold itself is a significant structural motif in medicinal chemistry.[4] The conformational properties of the five-membered ring allow for the precise spatial arrangement of functional groups, making it a valuable template for the design of inhibitors and other biologically active molecules. For instance, cyclopentane derivatives have been successfully developed as potent inhibitors of influenza neuraminidase.[5] The allyl group on this compound offers a reactive handle for further functionalization, enabling the synthesis of a diverse library of cyclopentane-based compounds for screening in drug discovery programs. Potential modifications of the allyl group, such as through hydroboration-oxidation, epoxidation, or metathesis, can introduce new functionalities and chiral centers, expanding the chemical space for lead optimization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Collection - Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Physical Properties of Allylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of allylcyclopentane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory work, ensuring accuracy and reproducibility in experimental design and execution.

Quantitative Data Summary

The physical properties of this compound have been determined and are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 125-127 °C | at 750 mmHg[1][2] |

| 127 °C | Standard atmospheric pressure[3] | |

| 124.85 °C | Not specified[4] | |

| Density | 0.792 g/mL | at 25 °C[1][2] |

| 0.793 g/cm³ | at 25 °C[3] | |

| 0.7928 g/cm³ | at 20 °C[4] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] Distillation and capillary methods are common laboratory techniques for this measurement.[6][7]

a) Micro-Boiling Point Determination (Capillary Method)

This method is suitable when only a small amount of the substance is available.[8]

-

Apparatus: Capillary tube (one end sealed), a small test tube or fusion tube, a thermometer, a heating apparatus (e.g., Thiele tube with heating oil or a MelTemp apparatus), and a means to attach the tube to the thermometer.[5][9]

-

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

A capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a controlled manner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

Heating is then discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

-

b) Boiling Point Determination by Distillation

For larger sample volumes, distillation provides a more accurate boiling point measurement.[6][7]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

The distillation apparatus is assembled.

-

This compound is placed in the distillation flask.

-

The liquid is heated to its boiling point.

-

The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distillation flask.

-

The temperature is recorded when the vapor temperature is constant, and a steady rate of distillation is observed. This constant temperature is the boiling point.[5]

-

2. Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[10]

-

Apparatus: A precise analytical balance, and a calibrated volumetric instrument such as a pycnometer (density bottle), a graduated cylinder, or a pipette.[10][11]

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured and recorded.[12]

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

The mass of the graduated cylinder containing the liquid is measured and recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by the volume it occupies.[10] For higher accuracy, a pycnometer is recommended as it allows for a more precise volume measurement. To ensure reliability, it is advisable to repeat the measurement several times and calculate an average value.[10]

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 烯丙基环戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vernier.com [vernier.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. phillysim.org [phillysim.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Weight and Molar Mass of Allylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and molar mass of allylcyclopentane, a hydrocarbon compound of interest in various chemical syntheses. This document outlines the core quantitative data, details the experimental methodologies for its determination, and presents logical and experimental workflows through standardized diagrams.

Core Concepts: Molecular Weight and Molar Mass

For clarity, it is essential to distinguish between two related terms:

-

Molecular Weight: The mass of a single molecule of a substance, expressed in atomic mass units (amu) or Daltons (Da). It is calculated by summing the atomic masses of all constituent atoms in the molecule.

-

Molar Mass: The mass of one mole (approximately 6.022 x 10²³ molecules) of a substance, expressed in grams per mole ( g/mol ).[1][2] Numerically, the molar mass in g/mol is equivalent to the molecular weight in amu.[2]

Quantitative Data for this compound

This compound is a hydrocarbon with the chemical formula C₈H₁₄.[3][4][5] Based on its elemental composition, the molecular weight and molar mass have been determined. The key quantitative properties are summarized in the table below.

| Property | Value | Units |

| Chemical Formula | C₈H₁₄ | - |

| Molecular Weight | 110.20 | amu / Da |

| Molar Mass | 110.20 | g/mol |

| Monoisotopic Mass | 110.109550447 | Da |

Experimental Protocols for Determination

The molecular weight and formula of an organic compound like this compound are determined through a combination of analytical techniques. The general protocol involves establishing the empirical formula and then using the experimentally determined molecular mass to find the molecular formula.[8]

Determination of Empirical Formula

The empirical formula represents the simplest whole-number ratio of atoms in the compound.[8]

Methodology: Combustion Analysis

-

Sample Combustion: A precisely weighed sample of the organic compound is heated in a furnace with an excess of oxygen. This process converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O).

-

Product Absorption: The resulting gases are passed through a series of absorption tubes. One tube contains a substance that absorbs H₂O (e.g., magnesium perchlorate), and another contains a substance that absorbs CO₂ (e.g., sodium hydroxide).

-

Mass Measurement: The mass of each absorption tube is measured before and after the combustion to determine the mass of H₂O and CO₂ produced.

-

Calculation of Elemental Mass:

-

From the mass of CO₂, the mass and moles of Carbon in the original sample are calculated.

-

From the mass of H₂O, the mass and moles of Hydrogen are calculated.

-

-

Mole Ratio Determination: The mole ratio of the elements is calculated by dividing the number of moles of each element by the smallest mole value obtained. This ratio provides the subscripts for the empirical formula.[9]

Determination of Molecular Mass

To find the actual molecular formula, the molecular mass of the compound must be determined experimentally.[10][11]

Methodology: Mass Spectrometry (MS)

-

Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy beam of electrons. This process, known as electron ionization (EI), removes an electron from the molecule, forming a positively charged molecular ion (M⁺).[6]

-

Acceleration: The newly formed ions are accelerated by an electric field, causing them to move into the mass analyzer.

-

Deflection/Separation: The ions are then passed through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[6]

-

Detection: A detector measures the abundance of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.

-

Molecular Ion Peak Identification: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (parent peak).[6][12] The m/z value of this peak provides the molecular mass of the compound. High-resolution mass spectrometry can provide a very precise molecular mass, which helps in confirming the molecular formula.[12][13]

Derivation of the Molecular Formula

-

Calculate Empirical Formula Mass: Sum the atomic masses of the atoms in the determined empirical formula.[9]

-

Determine the Multiplier: Divide the experimentally determined molecular mass (from MS) by the calculated empirical formula mass. The result should be a whole number.[8][14]

-

Establish Molecular Formula: Multiply the subscripts in the empirical formula by this whole number to obtain the molecular formula.[8]

Visualizations

The following diagrams illustrate the logical and experimental workflows involved in determining the molecular properties of a compound.

Caption: Logical relationship between atomic weights, chemical formula, and molar mass.

Caption: Experimental workflow for determining the molecular formula of an organic compound.

References

- 1. Molar Mass – Introductory Chemistry [uen.pressbooks.pub]

- 2. Molar mass - Wikipedia [en.wikipedia.org]

- 3. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 4. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]

- 8. ck12.org [ck12.org]

- 9. Video: Experimental Determination of Chemical Formula [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]

- 12. scribd.com [scribd.com]

- 13. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Allylcyclopentane from Cyclopentylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allylcyclopentane, a valuable hydrocarbon intermediate, through the Grignard reaction of cyclopentylmagnesium bromide with allyl bromide. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data for the synthesis.

Introduction

The synthesis of this compound is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The method described herein utilizes a Grignard reagent, a powerful nucleophile, to displace a halide from an allylic substrate. This reaction is widely applicable in the synthesis of more complex molecules and is of significant interest to researchers in medicinal chemistry and materials science for the construction of carbocyclic frameworks.

Reaction Mechanism

The synthesis proceeds in two primary stages: the formation of the Grignard reagent (cyclopentylmagnesium bromide) and the subsequent nucleophilic substitution on allyl bromide.

Stage 1: Formation of Cyclopentylmagnesium Bromide

Cyclopentyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form cyclopentylmagnesium bromide. This reaction involves the insertion of magnesium into the carbon-bromine bond, creating a highly polarized organometallic compound where the carbon atom attached to magnesium is strongly nucleophilic.

Stage 2: Nucleophilic Attack on Allyl Bromide

The nucleophilic cyclopentyl group of the Grignard reagent attacks the electrophilic carbon of allyl bromide, which is bonded to the bromine atom. This results in the displacement of the bromide ion and the formation of a new carbon-carbon bond between the cyclopentyl and allyl groups, yielding the final product, this compound.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound from cyclopentylmagnesium bromide.

Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Volume (mL) |

| Magnesium turnings | 24.31 | 0.11 | 2.67 | - |

| Cyclopentyl bromide | 149.03 | 0.10 | 14.90 | 11.2 |

| Anhydrous Diethyl Ether | 74.12 | - | - | 150 |

| Iodine | 253.81 | catalytic | 1 crystal | - |

Procedure:

-

A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.

-

The flask is charged with magnesium turnings (2.67 g, 0.11 mol) and a single crystal of iodine.

-

Anhydrous diethyl ether (50 mL) is added to the flask.

-

A solution of cyclopentyl bromide (14.90 g, 0.10 mol) in anhydrous diethyl ether (100 mL) is prepared and placed in the dropping funnel.

-

A small portion (approximately 10 mL) of the cyclopentyl bromide solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the onset of gentle boiling. Gentle warming may be required to start the reaction.

-

Once the reaction has started, the remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and slightly turbid.

Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Volume (mL) |

| Cyclopentylmagnesium Bromide | ~173.33 | 0.10 | - | ~150 |

| Allyl bromide | 120.98 | 0.10 | 12.10 | 9.6 |

| Anhydrous Diethyl Ether | 74.12 | - | - | 50 |

| Saturated aq. NH₄Cl solution | 53.49 | - | - | 100 |

| Anhydrous Magnesium Sulfate | 120.37 | - | sufficient | - |

Procedure:

-

The flask containing the freshly prepared cyclopentylmagnesium bromide solution is cooled in an ice-water bath.

-

A solution of allyl bromide (12.10 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel.

-

The allyl bromide solution is added dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL) while cooling the flask in an ice-water bath.

-

The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Theoretical Yield | 11.02 g |

| Typical Experimental Yield | ~8.8 g (80%) |

| Reaction Time (Grignard) | ~1.5 hours |

| Reaction Time (Coupling) | ~1.5 hours |

| Reaction Temperature | 0 °C to room temperature |

| Boiling Point of Product | 126-128 °C |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclopentylmagnesium bromide and allyl bromide is a reliable and efficient method for the formation of this valuable carbocyclic compound. The procedures outlined in this guide, when performed with careful attention to anhydrous conditions, provide a clear pathway for researchers to obtain this compound in good yield. This fundamental Grignard coupling reaction serves as a cornerstone for the synthesis of more complex molecular architectures in various fields of chemical research and development.

Spectroscopic data of Allylcyclopentane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for allylcyclopentane (C₈H₁₄), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH- | 5.80 | m | 1H |

| =CH₂ | 4.98 | m | 1H |

| =CH₂ | 4.93 | m | 1H |

| -CH₂-CH= | 2.05 | d | 2H |

| Cyclopentyl-CH | 1.86 | m | 1H |

| Cyclopentyl-CH₂ | 1.73 | m | 2H |

| Cyclopentyl-CH₂ | 1.59 | m | 2H |

| Cyclopentyl-CH₂ | 1.51 | m | 2H |

| Cyclopentyl-CH₂ | 1.14 | m | 2H |

Assignment based on typical chemical shift values and multiplicities for similar structures.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The spectrum is typically recorded in CDCl₃.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| =CH- | 139.1 |

| =CH₂ | 114.2 |

| Cyclopentyl-CH | 44.5 |

| -CH₂-CH= | 40.1 |

| Cyclopentyl-CH₂ | 32.2 |

| Cyclopentyl-CH₂ | 25.1 |

Note: The number of signals and their chemical shifts are predicted based on the structure of this compound and typical ¹³C chemical shift ranges.[2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound, typically obtained as a liquid film, shows characteristic absorptions for its alkene and alkane moieties.[6]

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| =C-H stretch | 3080 - 3010 | Medium |

| C-H stretch (sp³) | 2960 - 2850 | Strong |

| C=C stretch | 1645 - 1635 | Medium |

| CH₂ bend (scissoring) | ~1465 | Medium |

| =C-H bend (out-of-plane) | 1000 - 650 | Strong |

These values represent typical ranges for the respective functional groups.[7][8][9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for volatile compounds like this compound.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment |

| 110 | 15 | [C₈H₁₄]⁺ (Molecular Ion) |

| 95 | 25 | [C₇H₁₁]⁺ |

| 81 | 40 | [C₆H₉]⁺ |

| 69 | 100 | [C₅H₉]⁺ (Cyclopentyl cation) |

| 67 | 60 | [C₅H₇]⁺ |

| 55 | 50 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ (Allyl cation) |

The base peak at m/z 69 corresponds to the stable cyclopentyl cation.[13]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Film): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample molecules using an electron ionization (EI) source. In EI, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

References

- 1. This compound(3524-75-2) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 13. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]

Allylcyclopentane SMILES and InChI identifiers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides the standard chemical identifiers for the compound Allylcyclopentane. The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are presented, offering standardized notations for use in chemical databases and software.

Chemical Identifier Summary

The following table summarizes the key chemical identifiers for this compound, providing a concise reference for database entry and computational modeling.

| Identifier Type | Value |

| SMILES | C=CCC1CCCC1[1][2][3][][5] |

| InChI | InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2[1][3][][5][6][7] |

| InChIKey | NHIDGVQVYHCGEK-UHFFFAOYSA-N[1][2][3][] |

Experimental Protocols

The SMILES and InChI identifiers are computationally generated based on the molecule's structure. The process for generating these identifiers is standardized:

-

Structural Data Input: The two-dimensional chemical structure of this compound serves as the initial input.

-

SMILES Generation: A graph traversal algorithm is applied to the chemical structure to produce a linear string representation. This process involves atom and bond enumeration to create a unique and canonical SMILES string.

-

InChI Generation: The structural information is processed through the official InChI generation software. This involves several layers of normalization and canonicalization to produce a unique identifier that is independent of the initial atom numbering. The layers include the main layer (atomic connectivity), a charge layer, a stereochemical layer, and an isotopic layer. For this compound, the primary information is contained within the main layer.

The provided identifiers are the standard and most widely accepted representations for this molecule.

Identifier Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its corresponding machine-readable identifiers.

Figure 1: Relationship between this compound and its identifiers.

References

- 1. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound 97 3524-75-2 [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS 3524-75-2: this compound | CymitQuimica [cymitquimica.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Reactivity of the Allyl Group in Allylcyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclopentane, a hydrocarbon featuring a cyclopentyl ring attached to an allyl group, serves as a versatile building block in organic synthesis. The reactivity of its allyl moiety—characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group—is of significant interest for the construction of complex molecular architectures relevant to medicinal chemistry and drug development. The allylic C-H bonds are weaker than typical sp³ C-H bonds, and the π-bond of the alkene is susceptible to a variety of transformations. This guide provides a comprehensive overview of the key reactions involving the allyl group of this compound, including detailed experimental protocols, expected quantitative outcomes, and mechanistic pathways.

Core Reactivity Profile

The reactivity of the allyl group in this compound is primarily dictated by the presence of the C=C double bond and the adjacent allylic protons. This functionality allows for a range of transformations, including electrophilic additions, radical reactions, and transition metal-catalyzed processes.

Key Reactions and Experimental Protocols

Electrophilic Addition Reactions

Hydroboration-oxidation is a two-step reaction that converts the terminal alkene of this compound into a primary alcohol with anti-Markovnikov regioselectivity.[1] The reaction proceeds via a syn-addition of the borane (B79455) to the double bond.[2]

Expected Quantitative Data:

| Reagent | Product | Expected Yield (%) | Stereoselectivity |

| 1. BH₃•THF 2. H₂O₂, NaOH | 3-(Cyclopentyl)propan-1-ol | >90 | Syn-addition |

| 1. 9-BBN 2. H₂O₂, NaOH | 3-(Cyclopentyl)propan-1-ol | >95 | High syn-addition |

Experimental Protocol (General):

-

To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere at 0 °C, a solution of borane-THF complex (1.0 M in THF, 1.1 eq) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is cooled to 0 °C, and water is added cautiously, followed by aqueous sodium hydroxide (B78521) (e.g., 3 M) and 30% hydrogen peroxide.

-

The mixture is stirred at room temperature for 1 hour and then heated to 50 °C for 1 hour.

-

After cooling to room temperature, the aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Reaction Workflow:

Caption: Hydroboration-Oxidation Workflow.

Epoxidation of the double bond in this compound using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.[3][4]

Expected Quantitative Data:

| Reagent | Product | Expected Yield (%) | Stereospecificity |

| m-CPBA | 2-(Cyclopentylmethyl)oxirane | 85-95 | Syn-addition |

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) at 0 °C, m-CPBA (1.1-1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude epoxide can be purified by flash chromatography.

Radical Reactions

The allylic C-H bonds of this compound are susceptible to radical substitution. Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) allows for the selective bromination at the allylic position.[5][6] Due to the formation of a resonance-stabilized allylic radical, a mixture of constitutional isomers can be expected.[7]

Expected Quantitative Data:

| Reagent | Products | Expected Yield (%) | Product Ratio (approx.) |

| NBS, AIBN | 3-(Cyclopent-1-en-1-yl)prop-1-ene & 1-bromo-3-cyclopentylprop-2-ene (mixture) | 70-85 | Varies |

Experimental Protocol (General):

-

A mixture of this compound (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride is refluxed.

-

The reaction is initiated with a UV lamp or by heating.

-

The reaction progress is monitored by TLC or GC.

-

After completion, the mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product mixture is purified by distillation or chromatography.

Reaction Pathway:

Caption: Allylic Bromination Pathway.

Transition Metal-Catalyzed Reactions

Olefin metathesis, particularly cross-metathesis with a suitable partner using a Grubbs catalyst, can be employed to functionalize the allyl group of this compound.[8][9][10] The reaction involves the cleavage and reformation of carbon-carbon double bonds.

Expected Quantitative Data:

| Reaction Type | Partner | Catalyst | Expected Yield (%) |

| Cross-Metathesis | Acrylonitrile | Grubbs II | 60-80 |

| Enyne Metathesis | Propiolic acid ester | Grubbs II | 50-70 |

Experimental Protocol (General for Cross-Metathesis):

-

This compound (1.0 eq) and the metathesis partner (1.2-2.0 eq) are dissolved in an anhydrous, degassed solvent (e.g., dichloromethane or toluene).

-

The Grubbs catalyst (1-5 mol%) is added under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by GC-MS or NMR.

-

Upon completion, the reaction is quenched by adding ethyl vinyl ether, and the mixture is stirred for 30 minutes.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

The Wacker-Tsuji oxidation converts the terminal alkene of this compound into a methyl ketone using a palladium catalyst and a co-oxidant.[11][12]

Expected Quantitative Data:

| Co-oxidant | Product | Expected Yield (%) |

| CuCl₂/O₂ | 1-(Cyclopentyl)propan-2-one | 70-85 |

| Benzoquinone | 1-(Cyclopentyl)propan-2-one | 65-80 |

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq) in a mixture of DMF and water, palladium(II) chloride (5-10 mol%) and copper(I) chloride (1.0-2.0 eq) are added.

-

The reaction vessel is flushed with oxygen (balloon), and the mixture is stirred at room temperature until the starting material is consumed.

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude ketone is purified by column chromatography.

Catalytic Cycle:

Caption: Wacker-Tsuji Oxidation Cycle.

Derivatives of this compound, such as those with a leaving group at the allylic position, can undergo palladium-catalyzed allylic alkylation with a variety of nucleophiles.[13][14][15] This reaction is a powerful tool for C-C, C-N, and C-O bond formation.

Expected Quantitative Data:

| Substrate (Allylic Acetate) | Nucleophile | Ligand | Product | Expected Yield (%) | Enantiomeric Excess (%) |

| 1-Cyclopentylprop-2-en-1-yl acetate | Dimethyl malonate | PHOX | Dimethyl 2-(1-cyclopentylallyl)malonate | 80-95 | Up to 94[14] |

Experimental Protocol (General):

-

To a solution of the allylic substrate (1.0 eq) and the nucleophile (1.2 eq) in an appropriate solvent (e.g., THF, toluene), a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a chiral ligand (e.g., PHOX, 6 mol%) are added under an inert atmosphere.

-

A base (if required for the nucleophile) is added, and the reaction mixture is stirred at a specified temperature until completion.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated.

-

Purification is achieved by flash column chromatography.

Conclusion

The allyl group in this compound provides a reactive handle for a wide array of chemical transformations, making it a valuable synthon in the development of new chemical entities. The reactions outlined in this guide—electrophilic additions, radical substitutions, and transition metal-catalyzed functionalizations—offer diverse pathways to elaborate the this compound core. The provided protocols and expected outcomes serve as a foundational resource for researchers aiming to leverage the unique reactivity of this compound in their synthetic endeavors. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly continue to expand the synthetic utility of this compound and its derivatives.

References

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chadsprep.com [chadsprep.com]

- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 11. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 12. Wacker process - Wikipedia [en.wikipedia.org]

- 13. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 15. Collection - Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - Organic Letters - Figshare [figshare.com]

Solubility of Allylcyclopentane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclopentane (C₈H₁₄, CAS No: 3524-75-2) is a nonpolar hydrocarbon characterized by a cyclopentane (B165970) ring substituted with an allyl group.[1] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in chemical synthesis, reaction chemistry, and as a non-polar medium. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and relevant procedural workflows.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [2][3] |

| Molecular Weight | 110.20 g/mol | [3] |

| Density | 0.792 g/mL at 25 °C | [3] |

| Boiling Point | 125-127 °C at 750 mmHg | [3] |

| Melting Point | -111 °C | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Polarity | Nonpolar | Inferred |

| Water Solubility | Insoluble | [2] |

Solubility of this compound in Organic Solvents

As a nonpolar aliphatic hydrocarbon, the solubility of this compound is governed by the principle of "like dissolves like." It is readily miscible with other nonpolar or weakly polar organic solvents, while its solubility in polar solvents is limited. Due to a lack of extensive quantitative solubility data in publicly available literature, Table 2 provides a qualitative and estimated summary of this compound's solubility in a range of common organic solvents.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Miscible | Both are nonpolar hydrocarbons, leading to high miscibility. |

| Toluene | Nonpolar (Aromatic) | Miscible | Similar nonpolar characteristics promote miscibility. |

| Chloroform | Weakly Polar | Soluble / Miscible | This compound is known to be soluble at least to 20 mg/mL.[1] As a weakly polar solvent, complete miscibility is expected. |

| Diethyl Ether | Weakly Polar | Miscible | The nonpolar character of the ethyl groups in diethyl ether allows for miscibility with hydrocarbons. |

| Acetone (B3395972) | Polar Aprotic | Partially Miscible | The significant polarity of acetone will likely limit the miscibility with the nonpolar this compound. |

| Ethanol (B145695) | Polar Protic | Slightly Soluble | The high polarity and hydrogen bonding of ethanol will result in low solubility for a nonpolar hydrocarbon. |

| Methanol (B129727) | Polar Protic | Slightly Soluble | Similar to ethanol, the high polarity of methanol leads to poor miscibility with this compound. |

| Water | Polar Protic | Insoluble | As a nonpolar compound, this compound is immiscible with the highly polar water.[2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative and qualitative determination of this compound solubility in an organic solvent.

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 10 mL)

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Syringes for sample injection

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

Experimental Procedure

4.2.1 Preparation of Saturated Solutions (Shake-Flask Method)

-

Solvent Addition: To a series of labeled glass vials, add a precise volume (e.g., 5.00 mL) of the desired organic solvent.

-

Solute Addition: Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate, undissolved phase of this compound.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved this compound. For emulsions, centrifugation at a controlled temperature can be employed to facilitate phase separation.

4.2.2 Quantitative Analysis (Gas Chromatography)

-

Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound and dissolving them in a known volume of the solvent of interest.

-

Sample Extraction: Carefully extract an aliquot of the clear, supernatant (solvent phase) from the equilibrated vials.

-

Dilution: If necessary, dilute the extracted aliquot with the pure solvent to bring the concentration within the linear range of the GC-FID detector.

-

GC-FID Analysis: Inject a known volume of the prepared sample into the GC-FID system.

-

Quantification: Compare the peak area of this compound in the sample to the calibration curve to determine its concentration in the saturated solution.

4.2.3 Qualitative Determination (Visual Miscibility)

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the solvent to a clear glass vial.

-

Incremental Solute Addition: Add this compound in small, known increments (e.g., 0.1 mL), vortexing after each addition.

-

Observation: Observe the solution for any signs of immiscibility, such as the formation of a cloudy suspension or distinct layers.

-

Miscibility Determination: If the two liquids form a single, clear phase in all proportions, they are considered miscible.

Visualizations

Experimental Workflow for Solubility Determination

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for determining this compound solubility.

Generalized Synthesis of this compound

A common synthetic route to this compound involves the Grignard reaction, as outlined below.

Caption: Generalized synthesis of this compound via Grignard reaction.

Conclusion

This compound exhibits solubility characteristics typical of a nonpolar hydrocarbon, showing high miscibility with nonpolar organic solvents and poor solubility in polar solvents. While precise quantitative data is not widely available, the provided experimental protocol offers a robust framework for its determination. The workflows presented offer a clear visual guide for both the analysis of its solubility and its synthesis. This information is valuable for researchers and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in solution.

References

Allylcyclopentane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the safety and handling precautions for Allylcyclopentane (CAS No. 3524-75-2). This compound, a flammable and hazardous chemical, requires strict adherence to safety protocols to minimize risks in a laboratory or industrial setting. This document consolidates available data on its physical and chemical properties, toxicological profile, and provides standardized experimental methodologies for its safety assessment. It is intended to be a critical resource for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] While its odor is not specified, it is characterized as an aliphatic hydrocarbon.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄ | [2] |

| Molecular Weight | 110.20 g/mol | [2] |

| CAS Number | 3524-75-2 | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 125 - 127 °C (257 - 260.6 °F) @ 760 mmHg | [2] |

| Melting Point | -111 °C (-167.8 °F) | [2] |

| Flash Point | 12 °C (53.6 °F) | [2] |

| Density | 0.792 g/cm³ | [2] |

| Water Solubility | Insoluble | [2] |

Toxicological Data

| Toxicological Endpoint | GHS Classification | Quantitative Data | Reference(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | No data available | [1][6] |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | No data available | [1][6] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | No data available | [1][6] |

| Skin Corrosion/Irritation | No data available | No data available | [2] |

| Serious Eye Damage/Irritation | No data available | No data available | [2] |

| Respiratory or Skin Sensitization | No data available | No data available | [2] |

| Germ Cell Mutagenicity | No data available | No data available | [2] |

| Carcinogenicity | No data available | No data available | [2] |

| Reproductive Toxicity | No data available | No data available | [2] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | No data available | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | No data available | [2] |

| Aspiration Hazard | No data available | No data available | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and acute toxicity upon ingestion, inhalation, or skin contact.[1][5]

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is lacking for many endpoints, the following sections describe the standardized methodologies that would be employed for its toxicological assessment, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.

-

Methodology:

-

Healthy, young adult rats of a single sex (typically females) are used.

-

The animals are fasted prior to dosing.

-

The substance is administered in a single oral dose.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

Acute Dermal Toxicity (OECD 402)

This guideline outlines a procedure for assessing the acute toxic effects of a substance applied to the skin.

-

Principle: The test substance is applied to the shaved skin of a group of experimental animals in a single dose.

-

Methodology:

-

Healthy young adult rats, rabbits, or guinea pigs with healthy skin are used.

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

Body weights are recorded, and a gross necropsy is performed on all animals.

-

Acute Inhalation Toxicity (OECD 403)

This method is used to determine the toxicity of a substance when inhaled.

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period.

-

Methodology:

-

Young adult rats are typically used.

-

Animals are exposed in dynamic inhalation chambers that ensure a stable and uniform concentration of the test substance.

-

The exposure duration is typically 4 hours.

-

Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.

-

Parameters such as chamber concentration, particle size distribution (for aerosols), and animal behavior are monitored.

-

Skin Irritation/Corrosion (OECD 404)

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to a small area of the skin of an animal, and the degree of irritation is evaluated.

-

Methodology:

-

Albino rabbits are typically used.

-

A small area of skin on the back is shaved.

-

A single dose of the test substance is applied to the skin and covered with a gauze patch.

-

After a 4-hour exposure, the patch is removed, and the skin is cleaned.

-

The skin is observed for erythema and edema at specified intervals (1, 24, 48, and 72 hours) and graded according to a scoring system.

-

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or damage to the eyes.

-

Principle: A single dose of the substance is applied to one eye of an experimental animal.

-

Methodology:

-

Albino rabbits are the preferred species.

-

The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

-

The lesions are scored according to a standardized system.

-

Safe Handling and Storage

Personal Protective Equipment (PPE)

-